

physical and chemical properties of Ethyl 2-oxocyclopentanecarboxylate

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Compound of Interest

Compound Name: Ethyl 2-oxocyclopentanecarboxylate

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An In-depth Technical Guide to **Ethyl 2-oxocyclopentanecarboxylate**

Introduction

Ethyl 2-oxocyclopentanecarboxylate, also known as 2-ethoxycarbonyl cyclopentanone, is a versatile organic compound with the chemical formula $C_8H_{12}O_3$.^{[1][2]} It presents as a clear, colorless to pale yellow liquid with a fruity odor.^{[1][3][4]} This β -keto ester is a crucial building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.^{[2][4][5]} Its utility primarily stems from the reactivity of the α -hydrogen, which allows for a variety of chemical transformations, making it a valuable precursor for more complex molecules.^[6] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, key reactions, and applications, with a focus on its relevance to researchers and drug development professionals.

Physical and Chemical Properties

The fundamental properties of **Ethyl 2-oxocyclopentanecarboxylate** are summarized below. It is characterized as a combustible liquid that is insoluble in water but soluble in organic solvents like alcohol, ether, and benzene.^{[2][7][8]}

Identifiers and General Data

Property	Value	Reference
IUPAC Name	ethyl 2-oxocyclopentane-1-carboxylate	[2][3]
CAS Number	611-10-9	[1][2][3]
Molecular Formula	C8H12O3	[1][3][8]
Molecular Weight	156.18 g/mol	[1][3][9]
Appearance	Clear colorless to pale yellow liquid	[1][2][3][8]
Synonyms	2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate	[9][10][11]

Quantitative Physical and Chemical Data

Property	Value	Reference
Density	1.054 g/mL at 25 °C	[1][5][8][9]
Boiling Point	102-104 °C at 11 mmHg	[1][5][8][9]
Flash Point	77 °C / 170.6 °F (closed cup)	[9][12]
Refractive Index	n ₂₀ /D 1.452	[1][5][8][9]
Water Solubility	Insoluble	[2][5][8]
pKa	12.02 ± 0.20 (Predicted)	[2][8]
Vapor Pressure	0.0743 mmHg at 25 °C	[8]

Synthesis and Experimental Protocols

The primary industrial synthesis of **Ethyl 2-oxocyclopentanecarboxylate** is achieved through the Dieckmann condensation, an intramolecular cyclization of a diester.[13][14]

Dieckmann Condensation

This reaction involves the intramolecular base-catalyzed condensation of diethyl adipate.^{[6][15]} A strong base, such as sodium ethoxide, deprotonates the α -carbon of one ester group, creating an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β -keto ester after neutralization.^{[6][13][14]}

Caption: Mechanism of Dieckmann Condensation for synthesis.

Experimental Protocol: Synthesis via Dieckmann Condensation

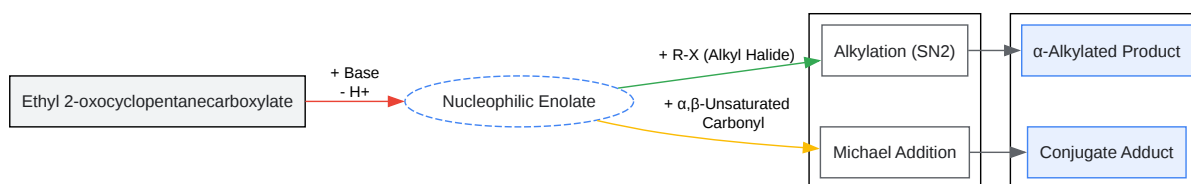
The following protocol is based on typical industrial preparation methods.^{[1][16]}

- **Reaction Setup:** In a suitable reaction vessel, place 950g of toluene, 132g of 98% sodium ethoxide, and 300g of diethyl adipate.^[16]
- **Cyclization:** Heat the mixture to reflux. The progress of the reaction should be monitored using gas chromatography until the concentration of diethyl adipate is less than 1%.^{[1][16]}
- **Workup:** Once the reaction is complete, remove the ethanol generated during the reaction. Cool the mixture to 30°C.^{[1][16]}
- **Neutralization:** Neutralize the reaction mixture with 30% hydrochloric acid. This will cause the separation of the organic and aqueous phases.^[1]
- **Isolation:** Collect the organic phase and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).
- **Purification:** Purify the crude product by vacuum distillation, collecting the fraction at 83-88°C/5mmHg. This procedure typically yields the final product with a purity of around 98%.^{[1][16]}

Key Chemical Reactions and Reactivity

The reactivity of **Ethyl 2-oxocyclopentanecarboxylate** is dominated by the presence of the acidic α -hydrogen located between the two carbonyl groups. This allows for easy deprotonation

by a base to form a stabilized enolate, which is a potent nucleophile.



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Caption: General reactivity pathways of the compound via its enolate.

Alkylation

The enolate of **Ethyl 2-oxocyclopentanecarboxylate** readily reacts with alkyl halides in an SN2 reaction to form α -alkylated products. This is a cornerstone reaction for introducing new carbon-carbon bonds. A notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[2][17] In this synthesis, it reacts with ethyl 2-(4-chloromethylphenyl)propionate in the presence of a base like potassium hydroxide.[2][17]

Michael Addition

As a soft nucleophile, the enolate can also participate in Michael additions (conjugate additions) with α,β -unsaturated carbonyl compounds.[5][18] An experimental protocol describes the reaction with methyl vinyl ketone (MVK) catalyzed by iron(III) chloride hexahydrate, which proceeds cleanly and in high yield without the need for solvents or anhydrous conditions.[18]

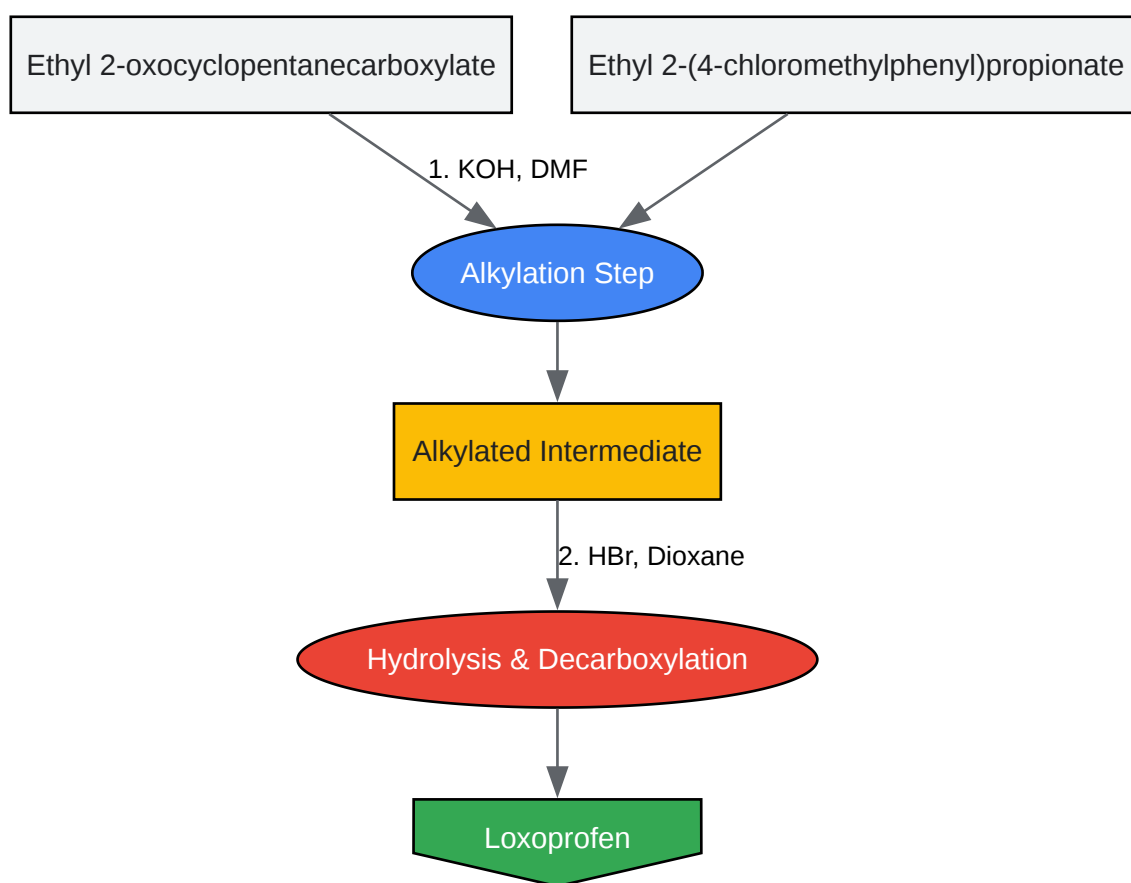
Hydrolysis and Decarboxylation

The ester group can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting β -keto acid leads to facile decarboxylation, yielding a 2-substituted cyclopentanone.[2] This sequence is often employed after an alkylation step to produce functionalized ketones.[6] For instance, the intermediate in the Loxoprofen synthesis is hydrolyzed and decarboxylated using hydrobromic acid.[2][17]

Applications in Drug Development

Ethyl 2-oxocyclopentanecarboxylate is a valuable starting material for several active pharmaceutical ingredients (APIs).

- **Loxoprofen Synthesis:** As mentioned, it is a key precursor for the synthesis of Loxoprofen.[2] The initial step involves the alkylation of its enolate.
- **Other Syntheses:** It has been utilized in the stereoselective synthesis of (±)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide, demonstrating its versatility in creating complex molecular architectures.[5]



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Caption: Simplified workflow for the synthesis of Loxoprofen.

Detailed Experimental Protocols

Michael Addition to Methyl Vinyl Ketone (MVK)

This protocol is adapted from Organic Syntheses.[18]

- **Reaction Setup:** In a 50-mL round-bottomed flask equipped with a magnetic stir bar, charge **Ethyl 2-oxocyclopentanecarboxylate** (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).
- **Reagent Addition:** Place the flask in a room temperature water bath. Add methyl vinyl ketone (MVK) (15.0 mL, 182 mmol) over 1 hour using a syringe pump. Note: MVK is hazardous and this step must be performed in a fume hood.[18]
- **Reaction:** Stir the resulting mixture for 12 hours at room temperature.
- **Workup:** Remove all volatile materials (excess MVK, etc.) from the reaction mixture under reduced pressure at room temperature for 3 hours with continued stirring.
- **Purification:** Equip the flask for distillation and distill the product under high vacuum (bp 130°C at 1 mmHg) to yield analytically pure 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[18]

Safety and Handling

Ethyl 2-oxocyclopentanecarboxylate is considered a combustible liquid and an irritant.[7][8]

Proper safety precautions are necessary during handling.

Safety Aspect	Recommendation	Reference
Hazards	Irritating to eyes, respiratory system, and skin.	[2] [5] [8]
Personal Protective Equipment	Wear protective gloves, safety glasses/eyeshields, and appropriate clothing. Use a dust mask (type N95) if aerosols are generated.	[7] [9]
Handling	Avoid breathing vapors and contact with skin and eyes. Keep away from open flames, hot surfaces, and sources of ignition.	[2] [7] [12]
Storage	Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep refrigerated for long-term quality.	[1] [2] [12]
Incompatible Materials	Strong oxidizing agents, strong bases.	[12]
Fire Fighting	Use carbon dioxide, dry chemical powder, or foam. Water spray can be used to cool containers.	[7] [12]
Disposal	Dispose of contents and container in accordance with local, state, and federal regulations. Do not allow to enter the environment.	[2] [7] [12]

Conclusion

Ethyl 2-oxocyclopentanecarboxylate is a foundational reagent in modern organic synthesis. Its straightforward preparation via the Dieckmann condensation and the versatile reactivity centered on its enolate form make it an indispensable tool for constructing complex cyclic systems. For professionals in pharmaceutical research and drug development, a thorough understanding of its properties and reaction pathways is essential for leveraging its potential in the synthesis of novel therapeutic agents and other high-value chemicals.

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